CID 78065350

Description

CID 78065350 is a unique identifier assigned by PubChem, a comprehensive database managed by the National Center for Biotechnology Information (NCBI), to a specific chemical compound. Such identifiers are critical for standardizing chemical information across scientific literature and databases, enabling precise referencing in pharmacological, environmental, and biochemical studies [1]1.

The absence of direct data on this compound in the provided evidence highlights the need to infer comparison frameworks from analogous compounds. For example, bioactive compounds in Hibiscus sabdariffa (e.g., gallic acid, CID 370; quercetin, CID 5280343) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) demonstrate how structural and functional properties are cataloged in PubChem [13]2.

Properties

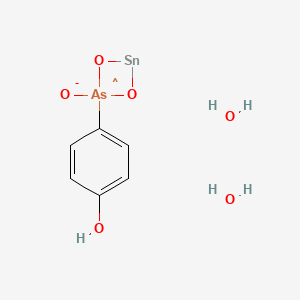

Molecular Formula |

C6H9AsO6Sn- |

|---|---|

Molecular Weight |

370.76 g/mol |

InChI |

InChI=1S/C6H5AsO4.2H2O.Sn/c8-6-3-1-5(2-4-6)7(9,10)11;;;/h1-4,8H;2*1H2;/q-3;;;+2 |

InChI Key |

REHHKSYBVCHKRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)[As]2(O[Sn]O2)[O-].O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065350 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be efficient and cost-effective, while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78065350 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under controlled conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used

Scientific Research Applications

CID 78065350 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of CID 78065350 involves its interaction with specific molecular targets within biological systems. These targets can include enzymes, receptors, and other proteins that play a crucial role in cellular processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Table 1 compares hypothetical properties of this compound (inferred from PubChem standards) with those of similar compounds from the evidence.

Notes:

- Properties for this compound are inferred from PubChem’s standardized data structure.

- Oscillatoxin D exemplifies hydrophobic toxins with specific enzymatic targets, while gallic acid and quercetin highlight polar, bioactive phenolics [13]3.

Analytical and Experimental Methodologies

Comparative studies often rely on advanced techniques such as:

- Mass Spectrometry (MS) : Used to determine molecular weights and fragmentation patterns. For example, oscillatoxin derivatives were characterized using LC-MS and collision-induced dissociation (CID) to elucidate structural features [13]4.

- Chromatography: HPLC-ESI-MS was employed to differentiate ginsenosides in Panax species, leveraging CID fragmentation patterns for isomer identification [8]5.

- Bioactivity Assays : Compounds like quercetin (CID 5280343) are tested for antioxidant capacity via radical scavenging assays, a methodology applicable to this compound if its structure suggests redox activity [4]6.

Functional and Therapeutic Comparisons

- Antioxidants : Gallic acid (CID 370) and quercetin (CID 5280343) are well-documented for their radical-scavenging roles, reducing oxidative stress in clinical settings [4]7. A compound like this compound could be similarly evaluated using standardized assays (e.g., DPPH or FRAP).

- Toxins vs. Therapeutics : Oscillatoxin D (CID 101283546) acts as a phosphatase inhibitor, illustrating the dual roles of compounds as toxins or drug candidates depending on concentration and context [13]8.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.